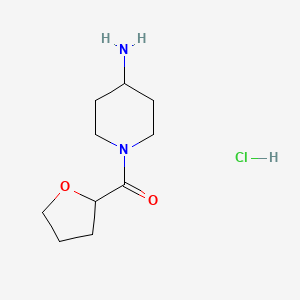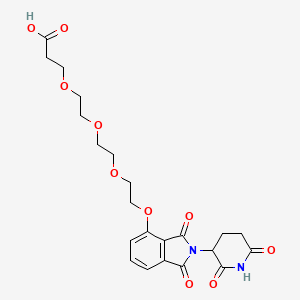
Thalidomide-O-PEG3-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-PEG3-C2-acid is a compound that serves as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . This compound is particularly useful in the field of chemical biology and drug discovery, especially in the development of PROTAC (Proteolysis Targeting Chimeras) technology.
Vorbereitungsmethoden
The preparation of Thalidomide-O-PEG3-C2-acid involves synthetic routes that incorporate the Thalidomide-based cereblon ligand and a 3-unit PEG linker. The synthetic process typically includes the following steps:
Synthesis of the Thalidomide-based cereblon ligand: This involves the chemical modification of Thalidomide to introduce functional groups that can interact with the PEG linker.
Attachment of the PEG linker: The PEG linker is attached to the cereblon ligand through a series of chemical reactions, often involving esterification or amidation.
Introduction of the functional group:
Analyse Chemischer Reaktionen
Thalidomide-O-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Conjugation: This reaction involves the formation of a covalent bond between the compound and a target protein ligand, often using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-Hydroxysuccinimide)
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-PEG3-C2-acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of protein degradation pathways and the development of PROTAC technology.
Medicine: It is used in the development of targeted therapies for diseases such as cancer and autoimmune disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of Thalidomide-O-PEG3-C2-acid involves its interaction with the cereblon protein, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is mediated by the formation of a ternary complex between the compound, cereblon, and the target protein, leading to the recruitment of the proteasome and the degradation of the target protein .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-O-PEG3-C2-acid can be compared with other similar compounds, such as:
Thalidomide-O-amido-PEG3-C2-NH2: This compound also contains a PEG linker and a cereblon ligand but has an amido group instead of an acid group
Thalidomide-O-amido-PEG2-C2-NH2: This compound has a shorter PEG linker and an amido group.
Thalidomide-5’-O-PEG3-C2-acid: This compound is similar in structure but may have different functional groups or linkers.
This compound is unique due to its specific combination of a cereblon ligand, a 3-unit PEG linker, and an acid functional group, making it particularly effective for targeted protein degradation in PROTAC technology.
Eigenschaften
Molekularformel |
C22H26N2O10 |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H26N2O10/c25-17-5-4-15(20(28)23-17)24-21(29)14-2-1-3-16(19(14)22(24)30)34-13-12-33-11-10-32-9-8-31-7-6-18(26)27/h1-3,15H,4-13H2,(H,26,27)(H,23,25,28) |
InChI-Schlüssel |
RQIHHSTUPBHZSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)


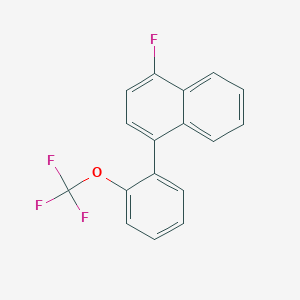
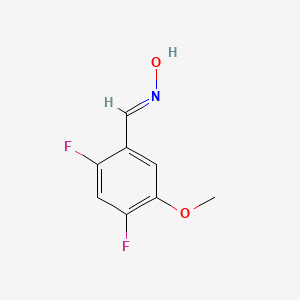
![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
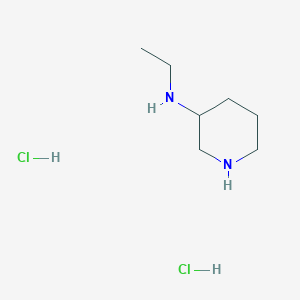
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-](/img/structure/B14771761.png)
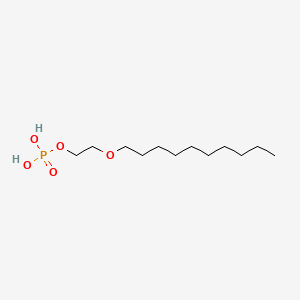
![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)
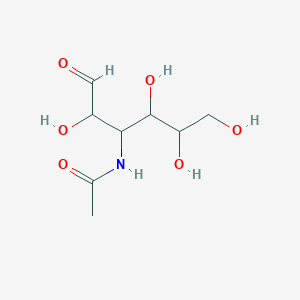
![[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B14771791.png)

